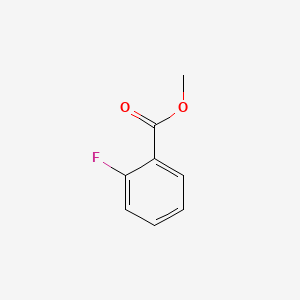

Methyl 2-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFJIJWLEBLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059941 | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-35-4 | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G278U4YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluorobenzoate (CAS No. 394-35-4) is a fluorinated aromatic ester of significant interest in modern organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom ortho to the methyl ester functionality imparts unique electronic properties and conformational constraints, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications, with a focus on its utility as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental procedures, mechanistic insights, and spectroscopic data are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. The introduction of the highly electronegative fluorine atom at the ortho position significantly influences the molecule's reactivity, polarity, and metabolic stability in derivative compounds.

| Property | Value | Source(s) |

| CAS Number | 394-35-4 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][3] |

| Molecular Weight | 154.14 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.21 g/mL at 25 °C | [2] |

| Boiling Point | 109-110 °C at 35 mmHg | [2] |

| Refractive Index (n20/D) | 1.502 | [2] |

| Flash Point | 93.8 °C (200.8 °F) - closed cup | [2] |

| Purity (typical) | ≥ 97% | [2][5] |

Synthesis of this compound: The Fischer-Speier Esterification

The most common and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 2-fluorobenzoic acid with methanol, catalyzed by a strong acid.

Underlying Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 2-fluorobenzoic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[6]

Self-Validating Laboratory Protocol

This protocol is adapted from established procedures for benzoic acid esterification.[2][6] The success of the reaction is validated by the work-up procedure, where the removal of the starting carboxylic acid by a basic wash confirms the conversion to the neutral ester.

Materials:

-

2-Fluorobenzoic acid (14.0 g, 0.1 mol)

-

Methanol, anhydrous (80 mL, ~2.0 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 3.0 mL)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottomed flask, add 2-fluorobenzoic acid and methanol. Add a magnetic stir bar.

-

Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. An exotherm may be observed.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Neutralization Wash: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted 2-fluorobenzoic acid and the sulfuric acid catalyst. Causality: This step is critical. The basic wash deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer, while the neutral ester remains in the organic phase. Effervescence (CO₂ evolution) indicates successful neutralization.

-

Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and dissolved inorganic salts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Solvent Removal: Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Synthetic Chemistry

This compound is not merely a final product but a crucial intermediate. Its ester and fluoro-substituted aryl functionalities provide two distinct handles for further chemical transformations.

Grignard Reaction: Synthesis of Tertiary Alcohols

The ester group of this compound can react with two equivalents of a Grignard reagent to form a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction. For example, reaction with phenylmagnesium bromide yields (2-fluorophenyl)diphenylmethanol.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources like water. All glassware must be flame-dried, and anhydrous solvents must be used.[7]

-

Two Equivalents: The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[7]

Role in Palladium-Catalyzed Cross-Coupling

While the fluorine atom itself is generally unreactive in standard palladium cross-coupling, derivatives of this compound are cornerstones in such reactions. For instance, a bromo- or iodo-substituent can be introduced elsewhere on the aromatic ring, making the molecule an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 2-fluoro-ester moiety then serves to modulate the electronic properties and bioactivity of the resulting coupled product. This strategy is widely employed in drug discovery to build biaryl scaffolds.[8][9]

Spectroscopic and Analytical Data

Accurate characterization is essential for verifying the identity and purity of synthesized this compound.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | δ = 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.94 (s, 3H, -OCH₃).[10] |

| IR (Infrared) | Strong C=O stretch (ester) ~1720-1740 cm⁻¹, C-O stretch ~1250-1300 cm⁻¹, Aromatic C=C stretches ~1600-1450 cm⁻¹, C-F stretch ~1200-1300 cm⁻¹.[11][12] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 154. Key fragments often include loss of the methoxy group ([M-31]⁺ at m/z=123) and loss of the carbomethoxy group ([M-59]⁺ at m/z=95).[3][13][14] |

Safety and Handling

This compound is considered a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[17]

-

First Aid:

Conclusion

This compound is a foundational intermediate whose utility extends far beyond its simple structure. The strategic placement of the fluorine atom provides a subtle yet powerful tool for chemists to fine-tune molecular properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage this versatile building block for the innovation of novel pharmaceuticals, high-performance materials, and specialized agrochemicals.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound: Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:394-35-4. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-amino-2-fluorobenzoate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4319. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. This compound [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. studylib.net [studylib.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. rsc.org [rsc.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. This compound 97 394-35-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-fluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the core physical properties of methyl 2-fluorobenzoate (CAS No: 394-35-4), a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes critically evaluated data with field-proven methodologies for property determination. The guide covers structural and molecular data, key physical constants, spectroscopic analysis, and essential safety and handling protocols. Each section is designed to provide not only accurate data but also the scientific rationale behind the experimental determination of these properties, ensuring a self-validating and trustworthy resource for laboratory applications.

Introduction: The Significance of this compound

This compound, a fluorinated aromatic ester, serves as a versatile building block in organic synthesis. The strategic placement of the fluorine atom on the benzene ring imparts unique electronic properties, enhancing the compound's reactivity and stability.[1] This makes it an invaluable precursor in the synthesis of a wide array of more complex molecules, including anti-inflammatory drugs, analgesics, and potent agrochemicals.[1] A thorough understanding of its physical properties is paramount for its effective use in these applications, from process design and optimization to ensuring safe handling and storage. This guide aims to provide a holistic and in-depth understanding of these critical parameters.

Molecular and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. This compound is a monosubstituted benzene derivative with a methyl ester group and a fluorine atom at the ortho position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 394-35-4 | [2][3] |

| Molecular Formula | C₈H₇FO₂ | [2][3] |

| Molecular Weight | 154.14 g/mol | [3] |

| SMILES String | COC(=O)c1ccccc1F | [3] |

| InChI Key | QAFJIJWLEBLXHH-UHFFFAOYSA-N | [2][3] |

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Molecular Structure of this compound.

Core Physical Properties

The following table summarizes the key physical properties of this compound, compiled from verified sources. These values are critical for a range of applications, from predicting reaction kinetics to designing purification processes.

| Property | Value | Conditions | Source |

| Appearance | Colorless to almost colorless clear liquid | Ambient | |

| Density | 1.21 g/mL | 25 °C | [3] |

| Boiling Point | 109-110 °C | 35 mmHg | [3] |

| Melting Point | 93 °C | [4] | |

| Refractive Index (nD) | 1.502 | 20 °C | [3] |

| Flash Point | 93.80 °C | Closed cup | [3] |

| Vapor Pressure | 0.3 ± 0.4 mmHg | 25 °C | |

| Solubility | Slightly soluble in water; easily soluble in organic solvents such as ethanol, methanol, and ether.[5] |

Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research. This section outlines the standard, field-proven protocols for measuring the key physical constants of liquid samples like this compound.

Determination of Density

The density of a liquid is a measure of its mass per unit volume. For a substance like this compound, this property is crucial for accurate volumetric transfers and for understanding intermolecular forces.

Experimental Protocol:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (or a graduated cylinder for less precise measurements) on an analytical balance.

-

Volume Measurement: Fill the pycnometer with this compound to the calibration mark, ensuring there are no air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature (e.g., 25 °C).

-

Final Mass Measurement: Reweigh the pycnometer containing the sample.

-

Calculation: The density is calculated by dividing the mass of the sample (final mass - initial mass) by the known volume of the pycnometer.

dot graph "density_determination_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Density Determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is a key indicator of a substance's volatility and purity.

Experimental Protocol (Micro-boiling point method):

-

Sample Preparation: Place a small amount of this compound into a capillary tube.

-

Apparatus Setup: Attach the capillary tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Gradually heat the bath while stirring to ensure even temperature distribution.

-

Observation: Observe the sample for the formation of a rapid and continuous stream of bubbles.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

dot graph "boiling_point_determination_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Boiling Point Determination.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive physical property that is useful for identifying and assessing the purity of liquid samples.

Experimental Protocol (Using an Abbe Refractometer):

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Record Value: Read the refractive index from the instrument's scale.

dot graph "refractive_index_determination_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Refractive Index Determination.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is consistent with its structure.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.94 (s, 3H).[6]

Interpretation:

-

The singlet at 3.94 ppm corresponds to the three protons of the methyl ester group.

-

The aromatic protons appear as complex multiplets between 7.12 and 7.94 ppm, with couplings to each other and to the fluorine atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.[7]

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Absorption bands are expected in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C-F stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Absorption bands are expected just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorption bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is available in the NIST WebBook.[8] The molecular ion peak (M⁺) would be observed at m/z = 154.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[3][9] Proper safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid:

GHS Classification:

-

Flammable liquids: Category 4

-

Skin corrosion/irritation: Category 2

-

Serious eye damage/eye irritation: Category 2

-

Specific target organ toxicity (single exposure), Respiratory tract irritation: Category 3[9]

Conclusion

This technical guide has provided a detailed and authoritative overview of the physical properties of this compound. By integrating established data with clear, actionable experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding and application of this information are crucial for the safe and effective utilization of this important chemical intermediate in research and development.

References

-

Methyl 2-bromo-4-fluorobenzoate 98%. (n.d.). Retrieved from [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

- SAFETY DATA SHEET: this compound. (2025, December 24). Thermo Fisher Scientific.

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

- Safety Data Sheet. (2021, May 1). Angene Chemical.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 394-35-4 [sigmaaldrich.com]

- 4. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 5. csnvchem.com [csnvchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Methyl 2-fluorobenzoate: Structure, Synthesis, and Applications

This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's structural characteristics, spectroscopic signature, synthesis protocols, and its versatile applications. We will explore the causal relationships behind its reactivity and utility, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Significance of a Fluorinated Building Block

This compound (CAS No: 394-35-4) is a fluorinated aromatic ester that has emerged as a valuable building block in the synthesis of complex organic molecules.[1][2] Its structure, comprising a benzene ring substituted with a fluorine atom and a methyl ester group at the ortho position, imparts unique electronic properties that enhance reactivity and stability.[1] This compound is instrumental in the development of novel pharmaceuticals, agrochemicals, and high-performance materials.[1][3] The strategic placement of the fluorine atom significantly influences the molecule's biological activity and metabolic pathways when incorporated into larger drug candidates, making it a compound of high interest in medicinal chemistry.[1][3][4]

Key Identifiers:

Chemical Structure and Physicochemical Properties

The defining feature of this compound is the ortho-relationship between the electron-withdrawing fluorine atom and the methyl carboxylate group. The high electronegativity of fluorine exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This electronic influence is critical to its reactivity profile, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Caption: Chemical structure of this compound.

The physical properties of this compound are consistent with a small, polar organic molecule, existing as a colorless liquid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][8] |

| Boiling Point | 102 °C at 20.3 mmHg; 109-110 °C at 35 mmHg | [1][6] |

| Density | 1.21 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.500 - 1.504 | [6][8] |

| Flash Point | 93.8 °C (200.8 °F) - closed cup | [6][9] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of this compound and offers deep insight into its electronic and structural nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characteristic of an ortho-disubstituted benzene ring. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The methyl ester protons appear as a sharp singlet further downfield.[10]

-

Aromatic Protons (H3, H4, H5, H6): Expected to appear in the range of δ 7.1-8.0 ppm. The proton ortho to the fluorine (H3) and the proton ortho to the ester (H6) are most affected. For example, a reported spectrum shows peaks at δ 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55–7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), and 7.17–7.12 (m, 1H).[10]

-

Methyl Protons (-OCH₃): A distinct singlet is observed around δ 3.9 ppm (e.g., δ 3.94 (s, 3H)).[10] The integration of this peak (3H) relative to the aromatic protons (4H) confirms the structure.

¹³C NMR: The carbon spectrum is notable for the large coupling constant between the fluorine atom and the carbon to which it is attached (C2).

-

Carbonyl Carbon (C=O): ~165 ppm

-

Aromatic Carbons: 115-162 ppm. The C-F bond results in a large ¹JCF coupling constant, making the C2 signal a doublet. Other carbons will also show smaller couplings (²JCF, ³JCF).

-

Methyl Carbon (-OCH₃): ~52 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule. Data is available from the NIST Chemistry WebBook.[5][11]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.[12]

-

C-O Stretch (Ester): Strong bands are typically observed in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[12]

-

Aromatic C=C Stretches: Medium intensity peaks appear in the 1450-1600 cm⁻¹ region.[12]

-

C-F Stretch: A strong band is expected in the range of 1100-1250 cm⁻¹.

-

Aromatic C-H Stretches: These appear above 3000 cm⁻¹.[13]

-

Methyl C-H Stretches: These are observed just below 3000 cm⁻¹.[13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound.[14]

-

Molecular Ion (M⁺): A peak at m/z = 154 corresponds to the molecular weight of C₈H₇FO₂.

-

Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 123 (fluorobenzoyl cation) and the loss of the entire ester functionality.

Synthesis: A Reliable and Scalable Protocol

The most prevalent and industrially viable method for synthesizing this compound is the Fischer esterification of 2-fluorobenzoic acid with methanol, catalyzed by a strong acid. This reaction is a classic, equilibrium-driven process favored for its simplicity and use of readily available materials.[15]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system where the progress and purity can be monitored at various stages using techniques like Thin Layer Chromatography (TLC) and NMR.

Materials:

-

2-Fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol, which serves as both a reactant and the solvent (typically 10-20 eq).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of methanol, ~65 °C). The reaction progress is monitored by TLC until the starting material (2-fluorobenzoic acid) is consumed (typically 4-12 hours).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The organic layers are combined.

-

Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted benzoic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Reactivity and Applications in Synthesis

This compound is a versatile intermediate primarily because its functional groups can be selectively transformed. The fluorine atom enhances the compound's utility in creating molecules with improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability.[3][4]

Key Application Areas:

-

Pharmaceutical Development: It serves as a precursor for a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesics, and targeted therapies for oncology.[1][16] For instance, related fluorinated benzoate intermediates are crucial for synthesizing drugs like Dabrafenib.[16][17]

-

Agrochemicals: The compound is used in the synthesis of advanced pesticides and herbicides where the fluorinated moiety contributes to the potency and environmental profile of the final product.[1]

-

Materials Science: It is employed in the creation of specialty polymers, resins, and dyes, where the fluorine atom imparts desirable properties like thermal stability and chemical resistance.[1]

-

Organic Synthesis: It is a starting material for more complex molecules. For example, it can be used to synthesize 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol.[9] It also reacts with hydrazide to form 2-fluorobenzoic hydrazide.[9]

Caption: Role of this compound as a key intermediate.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the chemical and pharmaceutical industries. Its well-defined structure, characterized by the influential ortho-fluoro substituent, provides a predictable platform for constructing complex molecular architectures. A thorough understanding of its spectroscopic properties, coupled with robust and scalable synthetic protocols, ensures its reliable application in research and development. As the demand for sophisticated, high-performance molecules continues to grow, the importance of foundational building blocks like this compound will only increase.

References

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-amino-2-fluorobenzoate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound 97 394-35-4 [sigmaaldrich.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound 97 394-35-4 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. This compound [webbook.nist.gov]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Methyl 2-Fluorobenzoate for Advanced Research

Abstract: This guide provides an in-depth analysis of methyl 2-fluorobenzoate (CAS 394-35-4), a key fluorinated building block in modern organic synthesis. With a molecular weight of 154.14 g/mol , this compound is pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, comprehensive spectroscopic profile, validated synthesis and purification protocols, and key chemical transformations. A significant focus is placed on the strategic role of the ortho-fluoro substitution in medicinal chemistry, elucidating its impact on metabolic stability, binding affinity, and overall pharmacological profiles of target molecules. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Physicochemical and Structural Properties

This compound is a colorless liquid at room temperature, distinguished by its aromatic ester structure with a fluorine atom at the ortho position. This substitution is critical, as it imparts unique electronic and steric properties that are highly valued in synthetic applications. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| CAS Number | 394-35-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl o-fluorobenzoate, 2-Fluorobenzoic acid methyl ester | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.21 g/mL at 25 °C | [1] |

| Boiling Point | 102 °C at 20.3 mmHg; 109-110 °C at 35 mmHg | [1] |

| Refractive Index (n²⁰/D) | ~1.502 | [1] |

| Flash Point | 93.8 °C (200.8 °F) - Closed Cup | [1] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for ensuring purity and confirming structural integrity. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. The ortho-fluorine atom introduces characteristic couplings that are key identifiers.

| ¹H NMR (Proton) | (Predicted, CDCl₃, 400 MHz) | Interpretation |

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~7.90 ppm | ddd (J ≈ 7.8, 1.8, 0.5 Hz) | 1H, Aromatic (H6, ortho to -COOCH₃) |

| ~7.50 ppm | m | 1H, Aromatic (H4, para to -F) |

| ~7.15 ppm | m | 2H, Aromatic (H3, H5) |

| 3.92 ppm | s | 3H, Methyl (-OCH₃) |

| ¹³C NMR (Carbon) | (Predicted, CDCl₃, 100 MHz) | Interpretation |

| Chemical Shift (δ) | C-F Coupling (JCF) | Assignment |

| ~165.0 ppm | d, J ≈ 3 Hz | C=O (Carbonyl) |

| ~161.5 ppm | d, J ≈ 250 Hz | C2 (C-F) |

| ~134.0 ppm | d, J ≈ 8 Hz | C4 |

| ~131.5 ppm | s | C6 |

| ~124.0 ppm | d, J ≈ 4 Hz | C5 |

| ~119.0 ppm | d, J ≈ 15 Hz | C1 (ipso to -COOCH₃) |

| ~116.5 ppm | d, J ≈ 22 Hz | C3 |

| ~52.5 ppm | s | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2955 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1730 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1610, ~1490 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~760 | Strong | C-F Stretch / C-H Out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns.[2]

| m/z Ratio | Relative Intensity | Proposed Fragment Ion | Interpretation |

| 154 | High | [C₈H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 123 | 100% (Base Peak) | [C₇H₄FO]⁺ | Loss of methoxy radical (•OCH₃) |

| 95 | High | [C₆H₄F]⁺ | Loss of carbonyl group (-CO) from m/z 123 |

| 59 | Medium | [COOCH₃]⁺ | Methoxycarbonyl cation |

Synthesis and Purification Protocol

This compound is most reliably synthesized via the Fischer esterification of 2-fluorobenzoic acid. This acid-catalyzed reaction is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[3][4]

Synthesis: Fischer Esterification of 2-Fluorobenzoic Acid

Causality Statement: The mechanism relies on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation renders the carbonyl carbon significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic methanol. The subsequent elimination of a water molecule, facilitated by the acidic medium, is the thermodynamic driving force for the reaction. Using methanol in excess shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

Step-by-Step Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzoic acid (14.0 g, 100 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL, ~2.5 mol). The large excess serves as both solvent and reactant.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Dissolve the oily residue in diethyl ether (150 mL) and transfer it to a 500 mL separatory funnel.

-

Neutralization: Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) to neutralize the sulfuric acid catalyst and any unreacted 2-fluorobenzoic acid. (Caution: CO₂ evolution ).

-

Deionized water (1 x 75 mL).

-

Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove residual water.

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless liquid.

Caption: Workflow for Synthesis and Purification

Applications in Drug Discovery & Materials Science

The utility of this compound stems directly from the properties imparted by the fluorine atom. In medicinal chemistry, the strategic introduction of fluorine is a well-established method for optimizing drug candidates.

The Strategic Advantage of Ortho-Fluoro Substitution

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (like an aromatic ring) with fluorine can block oxidative metabolism by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can alter the pKa of nearby functional groups or modulate the electronic character of the aromatic ring. This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with amino acid residues in a target protein's binding pocket, thereby increasing potency and selectivity.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity compared to a hydrogen atom. This can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.

This compound serves as a versatile starting material for introducing this valuable 2-fluorophenyl moiety into larger, more complex molecules. It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs, as well as in the development of specialized polymers and agrochemicals where fine-tuning of chemical properties is essential.[1]

Caption: Role as a Synthetic Intermediate

Safety and Handling

This compound is classified as a combustible liquid. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles (eyeshields), and a lab coat are mandatory.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). W. H. Freeman.

Sources

An In-Depth Technical Guide to the Boiling Point of Methyl 2-fluorobenzoate

Abstract: This technical guide provides a comprehensive analysis of the boiling point of methyl 2-fluorobenzoate (CAS No. 394-35-4), a key intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] We will explore the physicochemical properties of this compound, the theoretical principles governing its boiling point, and validated experimental protocols for its determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for its characterization. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction to this compound

This compound, also known as 2-Fluorobenzoic acid methyl ester, is an aromatic ester with the molecular formula C₈H₇FO₂.[1][2] Its structure, featuring a fluorine atom at the ortho position relative to the methyl ester group on a benzene ring, imparts unique chemical properties. This fluorination enhances reactivity and metabolic stability in derivative compounds, making it a valuable building block in organic synthesis.[1] Its primary applications are found in the development of novel anti-inflammatory drugs, advanced agrochemicals, and high-performance specialty polymers.[1] A thorough understanding of its physical properties, particularly its boiling point, is critical for purification, reaction engineering, and safety during its handling and application.

Physicochemical Properties and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[3] Consequently, boiling points are highly dependent on pressure. For this compound, several values have been reported under vacuum conditions, which is common for compounds that may decompose at their atmospheric boiling point.

General Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential context for its handling and use.

| Property | Value | Source(s) |

| CAS Number | 394-35-4 | [1][4][5] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.21 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.502 | [4][5] |

| Flash Point | 93.8 °C (200.8 °F) - closed cup | [4] |

Reported Boiling Point Values

The experimentally determined boiling point of this compound varies significantly with pressure. A predicted value at standard atmospheric pressure (760 mmHg) is also available.

| Boiling Point | Pressure | Source(s) |

| 102 °C | 20.3 mmHg | [1] |

| 109-110 °C | 35 mmHg | [4][5] |

| 200.8 ± 23.0 °C | 760 mmHg (Predicted) | [6] |

This pressure dependence underscores the necessity of performing distillations under controlled vacuum for consistent purification and to prevent thermal degradation.

Theoretical Framework: Factors Influencing Boiling Point

The energy required to transition a liquid to a gas is dictated by the strength of its intermolecular forces (IMFs).[7][8] For this compound, several factors are at play.

Intermolecular Forces (IMFs)

The boiling point is a direct reflection of the strength of IMFs.[9] this compound is a polar molecule and exhibits the following forces:

-

London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron distribution. Their strength increases with molecular size and surface area.[8][9] As a molecule with 154.14 g/mol molecular weight, these forces are significant.

-

Dipole-Dipole Interactions: These are electrostatic attractions between the permanent partial positive and partial negative ends of polar molecules. In this compound, the highly electronegative fluorine and oxygen atoms create significant bond dipoles (C-F and C=O), resulting in a net molecular dipole and strong dipole-dipole attractions.[7]

Unlike compounds with -OH or -NH groups, this compound cannot act as a hydrogen bond donor, limiting its IMFs to the two types above. The combined strength of these forces is substantially greater than that of non-polar molecules of similar size, leading to a relatively high boiling point.

Caption: Molecular structure and key bond dipoles in this compound.

Molecular Weight and Shape

For molecules with similar functional groups, boiling point generally increases with molecular weight because larger molecules have more electrons, leading to stronger London dispersion forces.[7][8] For example, benzoic acid (122.12 g/mol ), which can hydrogen bond, has a much higher atmospheric boiling point of 250 °C.[10] Methyl 3-bromo-2-fluorobenzoate (233.03 g/mol ), a heavier analogue, has a reported boiling point of approximately 255.4 °C at atmospheric pressure, illustrating the effect of increased mass.[11]

Molecular shape also plays a role. Highly branched isomers tend to have lower boiling points than their linear counterparts because their more spherical shape reduces the surface area available for intermolecular contact.[9][12] While this compound is not branched, the ortho position of the fluorine atom influences its overall shape and dipole moment compared to its meta and para isomers, which can lead to subtle differences in boiling points.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is a fundamental technique for identifying a pure liquid compound.[3][13] Two common, reliable methods are presented below.

Protocol 1: Micro-Boiling Point Determination

This method is ideal when only a small amount of sample is available (<1 mL) and is a convenient and reasonably accurate technique.[14]

Principle: A sample is heated in a small test tube alongside a thermometer. An inverted capillary tube traps vapor. The boiling point is the temperature at which, upon cooling, the contracting vapor pressure inside the capillary equals the atmospheric pressure, drawing liquid into the capillary.[3]

Methodology:

-

Apparatus Setup: Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band or wire.

-

Capillary Insertion: Place a small, inverted capillary tube (sealed at one end) into the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the sample is below the oil level.

-

Heating Application: Gently heat the side arm of the Thiele tube. Observe for an initial expulsion of air bubbles, followed by a rapid, continuous stream of bubbles from the capillary as the liquid boils.[14]

-

Observation: Once a steady stream of bubbles is observed, remove the heat.

-

Boiling Point Reading: The boiling point is the temperature recorded the instant the bubbling stops and the liquid just begins to enter the capillary tube.[14]

Caption: Workflow for micro-boiling point determination using the capillary method.

Protocol 2: Boiling Point Determination by Simple Distillation

For larger sample volumes, distillation is an excellent method for both purification and boiling point determination.[13]

Principle: The liquid is heated to a boil, the vapor travels to a condenser where it is cooled and collected as a purified liquid (distillate). The temperature of the vapor remains constant throughout the distillation of a pure compound, and this temperature is the boiling point.[13][14]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Place the this compound sample in the distilling flask with boiling chips.

-

Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the distilling flask.

-

Observation: Observe the temperature as the liquid heats and begins to condense on the thermometer bulb.

-

Boiling Point Reading: When the temperature stabilizes with vapor continuously bathing the thermometer bulb and condensate dripping into the collection flask, record this stable temperature as the boiling point.[13]

-

Pressure Recording: Record the ambient atmospheric pressure, or the pressure of the vacuum system, as the boiling point is dependent on it.

Safety and Handling Considerations

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: The compound is classified as a skin and eye irritant.[5][15] Ingestion and inhalation should be avoided.[15] It is a combustible liquid.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4][16]

-

Handling: All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing. Keep away from open flames, hot surfaces, and oxidizing agents.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

The boiling point of this compound is a critical physicochemical property, with reported values of 102 °C at 20.3 mmHg and 109-110 °C at 35 mmHg.[1][4][5] This property is governed primarily by the compound's significant dipole-dipole interactions, stemming from its C-F and C=O bonds, and its substantial London dispersion forces. Accurate experimental determination, using methods such as micro-boiling point analysis or simple distillation, is essential for identity confirmation, purification, and process control. Adherence to strict safety protocols is mandatory when handling this combustible and irritant chemical. This guide provides the theoretical foundation and practical methodologies required for professionals working with this important synthetic intermediate.

References

-

2-Fluorobenzoic acid methyl ester. ChemBK. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Experiment name / Determination of Boiling point Purpose. University of Technology, Iraq. [Link]

-

Video: Boiling Points - Concept. JoVE. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. Autech Industry Co.,Limited. [Link]

-

This compound | CAS#:394-35-4. Chemsrc. [Link]

-

This compound. NIST WebBook. [Link]

-

3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

-

Benzoic acid. Wikipedia. [Link]

-

Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]

-

Boiling & Melting Points. Michigan State University Department of Chemistry. [Link]

-

Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. jove.com [jove.com]

- 4. This compound 97 394-35-4 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS#:394-35-4 | Chemsrc [chemsrc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. innospk.com [innospk.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. vernier.com [vernier.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Density of Methyl 2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2-fluorobenzoate in Modern Chemistry

This compound, a fluorinated aromatic ester, is a pivotal building block in the landscape of contemporary organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms into molecular scaffolds can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active compounds.[1] This guide provides a comprehensive examination of a fundamental physicochemical property of this compound: its density. An accurate understanding of density is critical for a multitude of applications, from reaction engineering and fluid dynamics calculations to the formulation of commercial products. This document will delve into the established density values, the methodologies for its precise measurement, and the practical implications for laboratory and industrial settings.

Core Physicochemical Properties of this compound

A foundational understanding of the key identifiers and properties of this compound is essential for any researcher. This information ensures the correct substance is being handled and allows for accurate calculations and experimental design.

| Property | Value | Source(s) |

| CAS Number | 394-35-4 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 109-110 °C at 35 mmHg | [2][3] |

| Refractive Index | n20/D 1.502 | [2][3] |

| Flash Point | 93.80 °C (200.8 °F) - closed cup | [2][3] |

The Density of this compound: A Critical Parameter

The density of a substance is defined as its mass per unit volume. For this compound, the established density is:

Methodologies for the Experimental Determination of Density

The accurate determination of a liquid's density is a fundamental laboratory practice. The choice of method often depends on the required precision, the sample volume available, and the experimental conditions.

Gravimetric Methods

Gravimetric methods are considered the gold standard for density determination due to their high precision and reliance on fundamental measurements of mass and volume.

1. Pycnometer Method:

A pycnometer is a flask with a precisely calibrated volume. This method offers high accuracy and is a common choice for establishing reference values.

-

Step 1: Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again. The exact volume of the pycnometer is then calculated.

-

Step 2: Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the desired temperature.

-

Step 3: Mass Determination: The mass of the pycnometer filled with the sample is measured.

-

Step 4: Density Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

2. Graduated Cylinder and Analytical Balance Method:

This is a more straightforward but less precise method suitable for applications where high accuracy is not paramount.

-

Step 1: An empty, dry graduated cylinder is weighed on an analytical balance.

-

Step 2: A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Step 3: The graduated cylinder containing the sample is reweighed.

-

Step 4: The mass of the this compound is determined by subtracting the mass of the empty cylinder.

-

Step 5: The density is calculated by dividing the mass of the sample by the measured volume.

Buoyancy-Based Methods

Hydrometer:

A hydrometer is a simple and rapid method for determining the density of a liquid. It consists of a weighted, sealed glass tube that floats in the liquid. The density is read directly from a calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. This method is less accurate than gravimetric methods but is useful for quick measurements and monitoring changes in density.

Caption: A flowchart illustrating the primary experimental workflows for determining the density of a liquid.

Practical Implications and Applications in Research and Development

An accurate value for the density of this compound is crucial in various scientific and industrial contexts:

-

Chemical Synthesis: In process chemistry, density is used to calculate the mass of a liquid from a measured volume, which is often more convenient than weighing, especially for large quantities. It is also essential for calculating molar concentrations and reaction stoichiometry.

-

Fluid Dynamics: For the design of chemical reactors and piping systems, density is a key parameter in fluid flow calculations, including determining pressure drops and mixing efficiencies.

-

Product Formulation: In the development of pharmaceuticals and agrochemicals, the density of intermediates and final products is important for ensuring consistent and accurate dosing in liquid formulations.

-

Quality Control: Density measurements can serve as a rapid and effective quality control check to verify the purity and identity of incoming raw materials and finished products.[1]

Safety and Handling Considerations

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves should be worn.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Storage:

Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

The density of this compound, established as 1.21 g/mL at 25 °C, is a fundamental physical constant with significant practical implications for researchers and professionals in drug development and other chemical industries. A thorough understanding of this property, coupled with the knowledge of accurate measurement techniques, is essential for ensuring the safety, reproducibility, and success of experimental and manufacturing processes. This guide has provided a comprehensive overview of the density of this compound, the methodologies for its determination, and its relevance in a professional context.

References

-

NIST. This compound. [Link]

-

PubChem. This compound. [Link]

-

Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

Sources

A Technical Guide to the Safe Handling of Methyl 2-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluorobenzoate (CAS No. 394-35-4) is a fluorinated aromatic ester widely employed as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique fluorine atom enhances the reactivity and stability of molecules, making it a valuable building block for developing novel compounds with improved biological activity and metabolic stability.[1] Given its prevalence in research and development, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental work.

This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to instill a culture of proactive safety. It is structured to provide not only the necessary safety protocols but also the scientific rationale behind them, empowering researchers to make informed decisions and manage risks effectively.

Section 1: Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary storage and emergency response procedures.

| Property | Value | Source(s) |

| CAS Number | 394-35-4 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1][3] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 109-110 °C / 35 mmHg | |

| Density | 1.21 g/mL at 25 °C | |

| Flash Point | 93.80 °C (200.8 °F) - closed cup | |

| Storage Class | 10 - Combustible liquids |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary risks are associated with its combustibility and its irritant effects on the skin, eyes, and respiratory system.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids, Category 4 | H227: Combustible liquid | Warning | (None) |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | Exclamation Mark |

| STOT - Single Exposure, Category 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Note: STOT = Specific Target Organ Toxicity

The precautionary statements mandate careful handling, including washing hands thoroughly, wearing protective equipment, and using the substance only in well-ventilated areas.[2]

Section 3: Primary Exposure Routes and First Aid Protocols

Immediate and appropriate first aid is critical to mitigate harm following accidental exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]

Step-by-Step First Aid Methodologies:

-

Inhalation : Remove the individual from the exposure area to fresh air immediately.[4] If breathing is labored, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[4] Seek prompt medical attention.[2]

-

Skin Contact : Immediately flush the affected skin with copious amounts of water and soap for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] The extended washing time is crucial to ensure the complete removal of the oily liquid from the skin. Seek medical aid if irritation develops or persists.[4]

-

Eye Contact : Flush eyes immediately with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to rinse underneath.[4] Remove contact lenses if it is safe to do so.[5] This is a medical emergency; seek immediate attention from an ophthalmologist.[6]

-

Ingestion : Do not induce vomiting, as this can lead to aspiration of the chemical into the lungs.[4][7] If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink 2-4 cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.[5]

Section 4: Laboratory Handling and Storage Procedures

Proactive measures are the most effective form of safety. Adherence to proper handling and storage protocols is non-negotiable.

Safe Handling Protocol

-

Ventilation : Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[2][4]

-

Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] Although its flash point is relatively high, it is a combustible liquid.[2][6] Use non-sparking tools when transferring.[8]

-

Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in Section 6 before handling.[2]

-

Hygiene : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[5] Wash hands and any exposed skin thoroughly after handling.[2]

-

Container Management : Keep the container tightly closed when not in use to prevent the release of vapors.[5]

Storage Requirements

-

Location : Store in a cool, dry, and well-ventilated area.[2]

-